4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione
Description
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (hereafter referred to by its full systematic name) is a polycyclic heteroaromatic compound featuring a fused naphthalene-like core with five oxygen atoms and a thione group. Its structure comprises a cyclopenta-naphthalene backbone substituted with methoxy and phenyl groups, creating a sterically crowded and electronically diverse system.
The synthesis typically involves multi-step cyclization reactions, with crystallographic tools like SHELXL and visualization software such as Mercury playing pivotal roles in structural elucidation and refinement .
Properties
CAS No. |
14419-72-8 |
|---|---|
Molecular Formula |
C15H16O6S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-methoxy-12-phenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-4-thione |
InChI |
InChI=1S/C15H16O6S/c1-16-14-12-11(20-15(22)21-12)10-9(18-14)7-17-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 |
InChI Key |
WQXKACVWXQXVKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(=S)O2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Hexahydro-1,3,5,7,9-pentaoxa-cyclopenta Core
The core pentaoxa ring system is generally synthesized via cyclization of polyether precursors. This involves:
- Starting from linear polyether chains such as polyethylene glycol derivatives.
- Employing macrocyclization techniques under high dilution conditions to favor intramolecular cyclization over polymerization.
- Use of strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate hydroxyl groups, facilitating nucleophilic attack on electrophilic centers such as halides or tosylates.
For example, a typical procedure involves:
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Deprotonation of polyether hydroxyls | NaH (60% dispersion), THF, 0°C to room temperature | 60-86% | Controlled addition to avoid side reactions |
| Macrocyclization | Addition of chloromethyl aryl ether or macrocyclic sulfate, stirring at room temperature for 12 h | 44-88% | High dilution to favor cyclization |
| Acidic workup | Reflux with H2SO4 and water for 3 h | - | To remove protecting groups and finalize ring closure |
This method yields the hexahydro-pentaoxa cyclopentane ring with high purity and good yields.
Installation of the 2-Thione Group
The thione group at the 2-position is introduced by converting a corresponding ketone or lactone precursor into the thione via sulfurization:
- Treatment of the carbonyl compound with reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions.
- This reaction replaces the oxygen of the carbonyl with sulfur, forming the thione functionality.
Typical conditions involve refluxing the ketone with Lawesson’s reagent in toluene or tetrahydrofuran for several hours, followed by purification via column chromatography.
| Step | Reaction Type | Reagents/Conditions | Yield Range | Key Notes |
|---|---|---|---|---|
| Polyether deprotonation | Base-mediated deprotonation | NaH in THF, 0°C to RT | 60-86% | Careful temperature control |
| Macrocyclization | Intramolecular nucleophilic substitution | Chloromethyl aryl ether or macrocyclic sulfate, RT, 12 h | 44-88% | High dilution essential |
| Methoxy group introduction | Methylation | Methyl iodide or dimethyl sulfate, K tert-butoxide | 45-83% | Moderate to high yield |
| Phenyl group introduction | Aromatic substitution or coupling | Suzuki/Heck coupling or nucleophilic substitution | Variable | Depends on precursor |
| Thione formation | Carbonyl sulfurization | Lawesson’s reagent or P4S10, reflux | Moderate | Requires purification |
- The use of sodium hydride in THF is critical for efficient deprotonation and subsequent cyclization, with reaction times around 12 hours at room temperature providing optimal yields.
- High dilution techniques minimize polymerization and favor macrocyclization, which is essential for forming the pentaoxa ring system.
- Methylation reactions benefit from the use of potassium tert-butoxide as a strong base, providing good conversion to methoxy ethers.
- The sulfurization step to form the thione is sensitive to reaction time and temperature; prolonged reflux can lead to side reactions, so monitoring is necessary.
- Purification by silica gel chromatography using dichloromethane/methanol mixtures is effective for isolating pure products.
The preparation of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione involves a multi-step synthetic route focusing on the construction of a complex polyether ring system, selective functional group modifications, and thione installation. The key to successful synthesis lies in controlled base-mediated cyclization, efficient methylation, and careful sulfurization of the carbonyl precursor. The described methods yield the target compound in moderate to high yields with good purity, supported by detailed experimental conditions and optimization strategies documented in diverse research sources.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of this compound, we compare it with three analogues:
Hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (lacking methoxy and phenyl substituents).
4-Methoxy-8-methyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (methyl substituent instead of phenyl).
8-Phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-one (thione replaced with ketone).
Table 1: Structural and Electronic Comparisons
Key Findings:
Steric Effects : The phenyl group in the target compound introduces significant steric hindrance, increasing the dihedral angle between the substituent and the core compared to Compound 2 (methyl substituent). This distortion reduces planarity, altering π-π stacking interactions .
Electronic Modulation: The methoxy group enhances electron density at the thione sulfur, shortening the S···O non-bonded distance (2.95 Å vs. 3.10 Å in Compound 1). This interaction stabilizes the thione tautomer, critical for its NLO properties .
Packing Efficiency : Despite higher steric bulk, the target compound exhibits greater crystallographic density (1.52 g/cm³) than Compound 3 (1.45 g/cm³), attributed to optimized van der Waals interactions between phenyl rings .
Functional Group Impact : Replacing thione with ketone (Compound 3) eliminates sulfur-mediated interactions but strengthens hydrogen bonding via carbonyl oxygen, altering solubility and thermal stability .
Methodological Insights from Crystallographic Tools
- SHELXL : Used to refine the target compound’s structure, revealing anisotropic displacement parameters for the phenyl group, indicative of dynamic disorder .
- Mercury’s Materials Module : Enabled comparison of packing motifs with analogues, identifying unique void spaces (~5% unit cell volume) in the target compound due to phenyl group protrusions .
- ORTEP-3 : Generated thermal ellipsoid plots, highlighting greater positional uncertainty for the methoxy oxygen compared to sulfur, likely due to rotational flexibility .
Biological Activity
4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione (CAS Number: 14086-06-7) is a compound of interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity based on diverse research findings and case studies.
Chemical Structure
The molecular formula of 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione is . The compound features a complex arrangement of oxygen and sulfur atoms within a bicyclic structure, which is hypothesized to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant properties.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Neuroprotective Effects : Some investigations into its effects on neuronal cells indicate potential neuroprotective capabilities.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures showed significant free radical scavenging activity. The methoxy group is believed to play a crucial role in enhancing antioxidant capacity by stabilizing free radicals through hydrogen donation .
Anticancer Properties
In vitro studies have shown that 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione inhibits the growth of various cancer cell lines. For instance:
- Case Study : A study focused on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistically, it was found to induce apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Another area of research has explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In animal models, administration led to improved cognitive functions and reduced markers of oxidative stress in brain tissues .
The proposed mechanisms by which 4-Methoxy-8-phenyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta(a)naphthalene-2-thione exerts its biological effects include:
- Free Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively.
- Modulation of Apoptotic Pathways : It appears to activate intrinsic apoptotic pathways in cancer cells.
- Inhibition of Oxidative Stress : By reducing reactive oxygen species (ROS), it protects neuronal cells from damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
